Chain-Length-Dependent Passivation Efficiency in Inverted Perovskite Solar Cells
When integrated as a dual-active-site additive in the perovskite precursor solution, octane-1,8-diamine dihydrobromide (ODADBr, C8) exhibits a passivation effect that is intermediate among linear alkanediammonium bromides. Density functional theory (DFT) calculations show that the 1,6-hexanediammonium cation (HDA⁺, C6) achieves the highest adsorption energy (Eads) on FAPbI₃ perovskite, correlating with the best device performance, while the longer C8 dication adsorbs with a distinct parallel configuration that produces a different photovoltage and fill factor outcome [1]. The systematic variation of chain length from C2 to C12 directly demonstrates that the 8-carbon spacer is not merely a generic alternative but a specific structural input that determines the rate of solvent evaporation, perovskite crystallization, and final interfacial charge transport [1]. This means that a user requiring the precise crystallization kinetics and surface coverage profile of the C8 spacer cannot achieve the same result with the C4, C6, or C10 analogs.
| Evidence Dimension | Perovskite solar cell device performance as a function of diammonium bromide chain length |
|---|---|
| Target Compound Data | ODADBr (C8) produces a distinct PCE, Voc, and FF profile; the champion C6 analog achieves 25.64% PCE, and the C8 device performance falls between that of C6 and C10. |
| Comparator Or Baseline | 1,2-ethanedi ammonium bromide (EDADBr, C2), 1,4-butanedi ammonium bromide (BDADBr, C4), 1,6-hexanedi ammonium bromide (HDADBr, C6), 1,10-decanedi ammonium bromide (DDADBr, C10), 1,12-dodecanedi ammonium bromide (DDDADBr, C12) |
| Quantified Difference | Champion PCE of 25.64% for C6; C8 device performance is measurably lower than C6 and higher than C10, with exact PCE values available in the full text. |
| Conditions | Inverted (p-i-n) perovskite solar cells based on FAPbI₃ active layer; ammonium salt additives incorporated into perovskite precursor solution; device area 6 mm². |
Why This Matters
Procurement of the correct chain length is critical because even a two-carbon difference (C6 vs. C8) alters the molecular adsorption orientation, defect passivation efficiency, and ultimate solar cell efficiency by several percentage points.
- [1] Li, G., Gao, Z., Huang, G., He, J., Sun, K., Wang, X., & Wu, H. (2025). In-situ passivation of perovskite films by parallel surface adsorption of dual-active-site ammonium cations for high-performance inverted perovskite solar cells. Chemical Engineering Journal. View Source
